molecular formula C17H15N3O3S2 B4632347 N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide

N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide

Cat. No.: B4632347
M. Wt: 373.5 g/mol
InChI Key: MOEXLQJQXOFILG-UHFFFAOYSA-N
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Description

N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.05548370 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Theoretical Investigation on Antimalarial Sulfonamides

A study investigated the antimalarial activity of sulfonamide derivatives, including structures similar to N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide, utilizing computational calculations and molecular docking. These compounds demonstrated significant in vitro antimalarial activity and favorable ADMET properties, suggesting their potential in developing new antimalarial drugs (Fahim & Ismael, 2021).

Synthesis Techniques for Polyamides and Poly(amide-imide)s

Research on the synthesis of polyamides and poly(amide-imide)s derived from aromatic compounds highlighted the importance of such structures in material science. The study detailed the synthesis process, demonstrating the relevance of these compounds in developing new materials with high thermal stability and solubility in polar solvents (Saxena et al., 2003).

Histone Deacetylase (HDAC) Inhibition

A particular compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, was identified as an isotype-selective HDAC inhibitor with potential anticancer properties. The study discussed its synthesis, biological evaluation, and the promising results in blocking cancer cell proliferation and inducing apoptosis, showcasing the therapeutic applications of similar compounds in cancer treatment (Zhou et al., 2008).

Antimicrobial Evaluation of Thienopyrimidine Derivatives

Another study focused on the synthesis and antimicrobial evaluation of thienopyrimidine derivatives. These compounds exhibited pronounced antimicrobial activity, highlighting their potential use in developing new antibacterial agents (Bhuiyan et al., 2006).

Metal Complexes with Benzene Sulphonamide Derivatives

Research on the synthesis and characterization of metal complexes with benzene sulphonamide derivatives, including pyridine and thienyl groups, aimed to explore their biological and catalytic potential. The study indicates the importance of these complexes in pharmaceutical and chemical industries due to their potential increased biological and catalytic activities (Orie et al., 2021).

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-4-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c21-17(19-12-13-7-9-18-10-8-13)14-3-5-15(6-4-14)20-25(22,23)16-2-1-11-24-16/h1-11,20H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEXLQJQXOFILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.